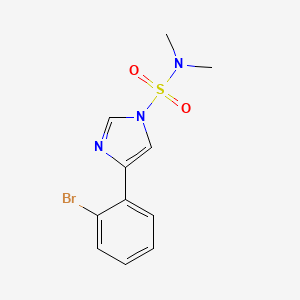

4-(2-Bromophenyl)-N,N-dimethylimidazole-1-sulfonamide

Description

4-(2-Bromophenyl)-N,N-dimethylimidazole-1-sulfonamide (CAS: 2006277-15-0) is a brominated imidazole sulfonamide derivative characterized by a 2-bromophenyl substituent at the 4-position of the imidazole ring and a dimethylsulfonamide group at the 1-position. This compound is cataloged under ID QN-3713 with 95% purity and MFCD28968739, indicating its use in chemical research and drug discovery . Its structure combines features of sulfonamide pharmacophores and halogenated aromatic systems, making it relevant for studies in medicinal chemistry and crystallography.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromophenyl)-N,N-dimethylimidazole-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3O2S/c1-14(2)18(16,17)15-7-11(13-8-15)9-5-3-4-6-10(9)12/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLQJVFXKYZCCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1C=C(N=C1)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401187295 | |

| Record name | 1H-Imidazole-1-sulfonamide, 4-(2-bromophenyl)-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401187295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2006277-15-0 | |

| Record name | 1H-Imidazole-1-sulfonamide, 4-(2-bromophenyl)-N,N-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2006277-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-1-sulfonamide, 4-(2-bromophenyl)-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401187295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(2-Bromophenyl)-N,N-dimethylimidazole-1-sulfonamide typically involves multi-step reactions. One common synthetic route includes the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

Bromination: The imidazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.

Sulfonamide formation: The brominated imidazole is reacted with dimethylamine and sulfuryl chloride to form the sulfonamide group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

4-(2-Bromophenyl)-N,N-dimethylimidazole-1-sulfonamide can undergo various chemical reactions, including:

Substitution reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and reduction: The sulfonamide group can be oxidized to sulfone or reduced to sulfide using specific reagents.

Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Bromophenyl)-N,N-dimethylimidazole-1-sulfonamide has several scientific research applications:

Medicinal chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogens and cancer cells.

Material science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.

Biological research: It serves as a tool compound to study the role of sulfonamides in biological systems and their interactions with proteins and other biomolecules.

Mechanism of Action

The mechanism of action of 4-(2-Bromophenyl)-N,N-dimethylimidazole-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group enhances its binding affinity to these targets, while the sulfonamide group can form hydrogen bonds and other interactions. This compound can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation, leading to reduced biological activity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Heterocyclic and Substituent Variations

Imidazole vs. Oxadiazole Derivatives

- The 2-bromophenyl group introduces steric bulk and electron-withdrawing effects.

- N-{4-[(4-Bromophenyl)sulfonyl]-}1,2,3,4-Tetrahydro-1H-1,2,4-oxadiazole-5-carboxamide (): Replaces imidazole with a tetrahydro-oxadiazole ring, reducing aromaticity and altering electronic properties. The 4-bromophenylsulfonyl group increases hydrophobicity compared to the target compound’s dimethylsulfonamide.

Sulfonamide Group Variations

- N-(2-Bromophenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide (): Features a bis-sulfonamide structure with a 4-methylphenyl group, enhancing steric hindrance and crystallographic packing efficiency. The absence of an imidazole ring reduces hydrogen-bonding sites compared to the target compound.

Physical and Chemical Properties

Solubility and Crystallinity

- The target compound’s dimethylsulfonamide group likely improves aqueous solubility compared to bis-sulfonamide derivatives (), which exhibit tighter crystal packing due to aromatic stacking .

- Azide-containing analogs () show enhanced solubility in DMSO and acetonitrile due to polar functional groups, whereas the target compound may favor moderate solubility in chloroform or methanol .

Thermal Stability

- Bromophenyl-substituted imidazoles (e.g., 5-Bromo-1-phenyl-1H-benzoimidazole, ) decompose above 200°C, consistent with the thermal resilience of halogenated aromatics. The target compound’s stability is expected to align with this range.

Biological Activity

The compound 4-(2-Bromophenyl)-N,N-dimethylimidazole-1-sulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features an imidazole ring, which is known for its biological significance. The presence of the bromophenyl group and the sulfonamide moiety contributes to its pharmacological properties. The molecular formula can be represented as C₁₁H₁₃BrN₄O₂S.

Antimicrobial Activity

Research has shown that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 7.812 |

| Staphylococcus aureus | 31.125 |

| Candida albicans | 31.125 |

These results indicate that this compound exhibits potent activity against E. coli and moderate activity against S. aureus and C. albicans .

Anticancer Activity

The imidazole derivatives have been investigated for their anticancer potential. In vitro studies demonstrated that this compound could inhibit the proliferation of various cancer cell lines.

Case Studies

-

Cell Viability Assays :

- In studies involving human dermal fibroblasts (HFF-1), the compound showed high cellular metabolic activity at lower concentrations (≤156 µg/mL), indicating low cytotoxicity .

- The half-maximal inhibitory concentration (IC50) values for several cancer cell lines were reported, showcasing the compound's effectiveness compared to standard chemotherapy agents like cisplatin .

- Mechanism of Action :

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets:

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| SARS-CoV-2 Mpro | -7.33 |

| COX-2 | -5.516 |

These findings suggest that the compound may have therapeutic potential against viral infections like COVID-19 and inflammatory conditions .

Q & A

Q. What are the established synthetic routes for 4-(2-Bromophenyl)-N,N-dimethylimidazole-1-sulfonamide?

A common approach involves reacting 2-bromophenyl-substituted imidazole intermediates with sulfonyl chlorides. For example, sulfonamide formation typically proceeds via nucleophilic substitution between an imidazole-1-sulfonyl chloride derivative and dimethylamine under basic conditions (e.g., aqueous Na₂CO₃) . Purification often involves recrystallization from methanol or ethanol. Key characterization includes , , and mass spectrometry to confirm regioselectivity and purity.

Example Reaction Pathway:

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction is the gold standard. Data collection is performed using diffractometers (e.g., Oxford Diffraction), and structures are solved via direct methods (SHELXS) and refined with SHELXL . Key parameters include:

- Bond angles : Distorted tetrahedral geometry at the sulfur atom (e.g., O–S–O angles ~119°) .

- Torsional strain : C–S–N–C torsion angles (~68°) indicate steric interactions .

- Hydrogen bonding : Intermolecular N–H⋯O and C–H⋯O interactions stabilize packing .

Q. What spectroscopic techniques are critical for characterizing this sulfonamide?

- NMR : and NMR confirm substituent positions (e.g., dimethyl groups at δ 2.8–3.2 ppm).

- IR : S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) validate sulfonamide formation .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and isotopic patterns (e.g., ).

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data be resolved during refinement?

Disordered groups (e.g., rotational conformers) are modeled using split occupancy ratios (e.g., 0.59:0.41) and restrained refinement in SHELXL . Contradictions in bond lengths/angles may arise from thermal motion; anisotropic displacement parameters (ADPs) and Hirshfeld surface analysis help validate the model . For example, S–N bond lengths in sulfonamides typically range from 1.60–1.65 Å .

Q. What experimental design considerations are critical for studying this compound’s enzyme inhibition potential?

- Assay Design : Use fluorescence-based assays (e.g., trypsin-like proteases) with Michaelis-Menten kinetics to measure IC₅₀ values.

- Control Experiments : Compare inhibition against structurally related sulfonamides (e.g., N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzenesulfonamide) to isolate electronic effects of the bromophenyl group .

- Molecular Docking : Employ software like AutoDock Vina to predict binding modes, focusing on sulfonamide oxygen interactions with catalytic residues .

Q. How do researchers address contradictory yield data in scaled-up synthesis?

Contradictions often stem from:

- Purity of Reagents : Trace moisture in dimethylamine reduces sulfonylation efficiency.

- Solvent Choice : Methanol vs. DMF alters reaction rates due to polarity differences.

- Workup Procedures : Incomplete extraction (e.g., pH-dependent solubility) lowers isolated yields.

Case Study : A 76% yield was achieved for a related sulfonamide using aqueous Na₂CO₃ and slow solvent evaporation , whereas polar aprotic solvents (e.g., DMF) may reduce yields due to side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.